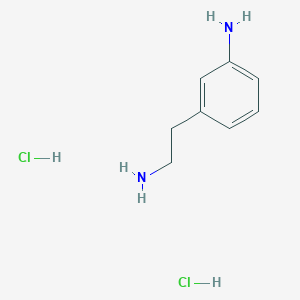

3-(2-Aminoethyl)aniline dihydrochloride

Description

The exact mass of the compound 3-(2-Aminoethyl)aniline dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Aminoethyl)aniline dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Aminoethyl)aniline dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

879666-37-2 |

|---|---|

Molecular Formula |

C8H13ClN2 |

Molecular Weight |

172.65 g/mol |

IUPAC Name |

3-(2-aminoethyl)aniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c9-5-4-7-2-1-3-8(10)6-7;/h1-3,6H,4-5,9-10H2;1H |

InChI Key |

HBBWQVPXGBHVPE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)CCN.Cl.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)N)CCN.Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: 3-(2-Aminoethyl)aniline Dihydrochloride as a Versatile Scaffold in Medicinal Chemistry

Topic: 3-(2-Aminoethyl)aniline Dihydrochloride Fundamental Properties Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-(2-Aminoethyl)aniline dihydrochloride (also known as 3-aminophenethylamine or m-tyramine analog) is a bifunctional building block characterized by its "Janus-faced" reactivity. Possessing both an electron-rich aromatic amine and a nucleophilic aliphatic amine, this molecule serves as a critical scaffold in the synthesis of peptidomimetics, GPCR ligands (particularly histamine and serotonin receptor modulators), and heterobifunctional linkers for antibody-drug conjugates (ADCs). This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and, most importantly, the experimental protocols for exploiting the differential reactivity of its two amine termini.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The utility of 3-(2-aminoethyl)aniline stems from the electronic disparity between its two nitrogen centers. The dihydrochloride salt form is preferred for stability, preventing oxidative degradation (darkening) common to the free base.

Table 1: Fundamental Properties

| Property | Data | Notes |

| IUPAC Name | 3-(2-Aminoethyl)aniline dihydrochloride | |

| Synonyms | 3-Aminophenethylamine 2HCl; m-Tyramine 2HCl (structural analog) | Note: True m-tyramine is 3-(2-aminoethyl)phenol. |

| CAS Number | 879666-37-2 (2HCl); 76935-75-6 (Free Base) | |

| Formula | C₈H₁₂N₂ · 2HCl | |

| Molecular Weight | 209.12 g/mol | 136.19 g/mol (Free Base) |

| Appearance | White to beige crystalline solid | Hygroscopic; darkens upon oxidation. |

| Solubility | High in H₂O, DMSO, Methanol | Insoluble in non-polar organics (Et₂O, Hexane). |

| pKa (Aliphatic) | ~9.8 - 10.5 | Typical primary alkyl amine; highly basic. |

| pKa (Aromatic) | ~4.2 - 4.7 | Typical aniline; weakly basic, less nucleophilic. |

Synthetic Routes & Manufacturing Flow

The synthesis of 3-(2-aminoethyl)aniline typically avoids direct nitration of phenethylamine due to lack of regioselectivity. The industry-standard route employs the Henry Reaction (Nitroaldol) followed by a global reduction. This ensures high regiochemical purity.

Experimental Workflow: The Henry Route

-

Condensation: 3-Nitrobenzaldehyde reacts with nitromethane (NH₄OAc catalyst) to form the nitrostyrene.

-

Reduction: The nitro-vinyl intermediate undergoes global reduction (e.g., LiAlH₄ or catalytic hydrogenation) to reduce both the nitro group to an aniline and the vinyl-nitro group to an ethylamine.

Figure 1: Synthetic pathway from 3-nitrobenzaldehyde to the dihydrochloride salt. The Henry reaction ensures meta-substitution fidelity.

Differential Reactivity: The "Janus" Amine

The core value of this molecule in drug discovery lies in the ability to selectively functionalize one amine over the other. This is controlled strictly by pH and the nature of the electrophile.

Mechanistic Insight: pKa-Driven Selectivity

-

Aliphatic Amine (pKa ~10): At pH > 9, it is unprotonated and highly nucleophilic. It reacts rapidly with acyl chlorides, NHS-esters, and isocyanates.

-

Aromatic Amine (pKa ~4.5): At pH 4–5, it remains neutral (unprotonated) while the aliphatic amine is fully protonated (NH₃⁺). This allows for inverse selectivity .

Protocol A: Selective Protection of the Aliphatic Amine (Standard)

Objective: Create an aniline-functionalized linker (e.g., N-Boc-3-(2-aminoethyl)aniline). Mechanism: Kinetic control. The aliphatic amine is orders of magnitude more nucleophilic than the aniline.

-

Dissolution: Dissolve 1.0 eq of dihydrochloride in DCM/MeOH (1:1).

-

Base: Add 2.0 eq of TEA (to neutralize HCl) + 0.1 eq excess.

-

Reagent: Add 0.95 eq of Boc₂O (Di-tert-butyl dicarbonate) dropwise at 0°C.

-

Expert Note: Using a slight deficit of Boc₂O prevents reaction with the aniline.

-

-

Workup: The aliphatic amine reacts within minutes. The aniline requires hours or heat. Quench after 30 min.

Protocol B: Selective Protection of the Aromatic Amine (Advanced)

Objective: Keep the aliphatic chain free (e.g., for reductive amination) while protecting the aniline. Mechanism: Thermodynamic/pH control. By maintaining pH at ~4.5, the aliphatic amine is "masked" as a cation.

-

Solvent: Use 10% aqueous acetic acid / 1,4-dioxane (1:1).

-

pH Adjustment: Verify pH is between 4.0 and 5.0.

-

Reagent: Add 1.1 eq of Boc₂O.

-

Reaction: Stir for 24 hours.

-

Result: The aliphatic amine (NH₃⁺) repels the electrophile. The aniline (NH₂) attacks the Boc₂O, albeit slowly.

-

Validation: Confirmed by NMR (shift in aromatic protons vs methylene protons).

-

Figure 2: Decision matrix for selective functionalization based on pH-dependent nucleophilicity.

Applications in Drug Discovery[4][6][8]

GPCR Ligand Design

The 3-substituted phenethylamine scaffold is a "privileged structure" in medicinal chemistry, mimicking the neurotransmitters dopamine and serotonin.

-

Histamine H1/H2 Agonists: The meta-substitution pattern mimics the imidazole ring of histamine more closely than para-isomers in certain binding pockets.

-

Serotonin (5-HT) Modulators: Used to probe the 5-HT2 receptor family where the spatial orientation of the amine relative to the aromatic ring is critical.

Heterobifunctional Linkers (PROTACs & ADCs)

This molecule is an ideal "rigid-flexible" spacer.

-

The Aniline End: Can be converted to a diazonium salt (for azo coupling) or reacted with halo-pyrimidines (SNAr).

-

The Ethylamine End: Provides a flexible tether for attaching E3 ligase ligands or cytotoxic payloads via amide bonds.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store at -20°C. The dihydrochloride is hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent the formation of "black tar" oxidation products typical of anilines.

-

Handling: Use a glovebox or fresh bottle for critical synthesis. If the solid is dark brown/black, recrystallize from Ethanol/Conc. HCl before use.

References

-

Chemical Identity & Properties: PubChem. 3-(2-Aminoethyl)aniline. National Library of Medicine. [Link]

-

Synthesis via Nitroaldol: Organic Syntheses. m-Nitrobenzaldehyde.[2] Org. Synth. 1953, 33, 60. [Link]

-

pKa Data Comparison: Evans, D.A.[3] pKa Table. Harvard University. [Link]

Sources

The Versatile Diamine: A Technical Guide to the Applications of 3-(2-Aminoethyl)aniline Dihydrochloride

For Immediate Release

[City, State] – 3-(2-Aminoethyl)aniline dihydrochloride, a seemingly unassuming diamine, holds significant potential as a versatile building block in the synthesis of a wide array of complex organic molecules. This technical guide, aimed at researchers, scientists, and professionals in drug development and materials science, delves into the core utilities of this compound, offering insights into its reactivity and potential applications based on the established chemistry of its functional groups. While specific, in-depth literature on this exact molecule is limited, its structural motifs—a primary aliphatic amine and an aromatic aniline—provide a strong foundation for predicting its utility in several key areas of chemical synthesis.

Core Chemical Characteristics

| Property | Value | Source |

| Chemical Name | 3-(2-Aminoethyl)aniline dihydrochloride | [1] |

| CAS Number | 879666-37-2 | [1] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 209.12 g/mol | [1] |

| Appearance | Typically a solid | [] |

| Solubility | Soluble in water | General knowledge |

The dihydrochloride salt form enhances the stability and shelf-life of the compound, making it a convenient precursor for the free base, 3-(2-aminoethyl)aniline (CAS 76935-75-6), which is the reactive species in most synthetic applications.[][3] The presence of two distinct amine groups with different basicities and nucleophilicities is the cornerstone of its chemical utility.

Predicted Primary Applications

Based on the known reactivity of anilines and primary alkylamines, the primary uses of 3-(2-aminoethyl)aniline dihydrochloride can be extrapolated into two major fields: the synthesis of bioactive heterocyclic compounds and the development of functional polymers.

Synthesis of Bioactive Heterocycles

The dual amine functionality of 3-(2-aminoethyl)aniline makes it an ideal precursor for the construction of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds.[4][5][6] The aromatic aniline can participate in reactions to form fused ring systems, while the more nucleophilic ethylamine side chain can be involved in the formation of a separate heterocyclic ring or act as a point for further functionalization.

One illustrative application is the synthesis of substituted benzimidazoles, a scaffold found in numerous pharmaceuticals. The ortho-phenylenediamine-like reactivity of the aniline moiety allows for condensation reactions with carboxylic acids or their derivatives.

Sources

3-(2-Aminoethyl)aniline dihydrochloride structure elucidation and synthesis pathways

Technical Monograph: 3-(2-Aminoethyl)aniline Dihydrochloride Structure Elucidation, Synthesis Pathways, and Experimental Protocols

Part 1: Executive Summary

3-(2-Aminoethyl)aniline dihydrochloride (also known as m-aminophenethylamine dihydrochloride) is a bifunctional aromatic scaffold critical to medicinal chemistry. It serves as a "privileged structure" in the synthesis of histamine receptor ligands (H2/H3 antagonists), kinase inhibitors, and peptidomimetics. Its value lies in its meta-substitution pattern, which provides a unique geometric vector compared to the more common para-substituted analogs, allowing for precise spatial orientation of pharmacophores.

This guide provides a comprehensive technical analysis of the molecule, detailing its structural identification, robust synthesis via the Henry Reaction, and rigorous quality control parameters.

Part 2: Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 3-(2-Aminoethyl)aniline dihydrochloride |

| Common Name | m-Aminophenethylamine 2HCl |

| CAS Number | 879666-37-2 (2HCl salt); 14473-41-7 (Free base) |

| Molecular Formula | |

| Molecular Weight | 209.12 g/mol |

| Appearance | Off-white to beige hygroscopic solid |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

| Melting Point | ~210–215 °C (dec) |

Part 3: Structural Elucidation

The structure consists of a benzene ring substituted at the 1-position with an amino group (

Connectivity & Logic

The meta-substitution is the defining feature. Unlike para-isomers (which have an

Spectroscopic Profile (Nuclear Magnetic Resonance)

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amine (Aliph) | 8.20 – 8.50 | Broad Singlet | 3H | |

| Amine (Arom) | 9.80 – 10.20 | Broad Singlet | 3H | |

| Aromatic (H-2) | 7.35 | Singlet (broad) | 1H | Isolated proton between substituents |

| Aromatic (H-5) | 7.28 | Triplet ( | 1H | Meta to both groups |

| Aromatic (H-4/6) | 7.10 – 7.20 | Multiplet | 2H | Ortho to ethyl/amine groups |

| Alpha- | 3.05 – 3.15 | Multiplet | 2H | Adjacent to Ammonium |

| Beta- | 2.90 – 3.00 | Multiplet | 2H | Benzylic position |

Note: In

Part 4: Synthesis Pathways

The most robust laboratory-scale synthesis involves the Henry Reaction (Nitroaldol) followed by a global reduction. This pathway is preferred over direct nitration of phenethylamine due to regioselectivity issues.

Pathway A: The Henry Reaction Route (Recommended)

-

Condensation: 3-Nitrobenzaldehyde reacts with nitromethane to form 3-nitro-

-nitrostyrene. -

Global Reduction: The dinitro-alkene intermediate is reduced (using

or catalytic hydrogenation) to the diamine. -

Salt Formation: Treatment with anhydrous HCl generates the stable dihydrochloride.

Pathway B: Nitrile Reduction

-

Precursor: 3-Aminophenylacetonitrile.

-

Reduction: Hydrogenation of the nitrile group.

-

Limitation: Starting material is often more expensive or harder to source than nitrobenzaldehyde.

-

Visualizing the Synthesis Logic

Figure 1: Synthetic logic flow comparing the Henry Reaction route (primary) and Nitrile Reduction (secondary).

Part 5: Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 3-(2-Aminoethyl)aniline dihydrochloride from 3-nitrobenzaldehyde.

Step 1: Preparation of 3-Nitro- -nitrostyrene

-

Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3-nitrobenzaldehyde (15.1 g, 100 mmol) in glacial acetic acid (50 mL).

-

Add: Add nitromethane (7.0 mL, 130 mmol) and ammonium acetate (3.0 g, catalytic).

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 4–6 hours. Monitor TLC (20% EtOAc/Hexane) for disappearance of aldehyde.

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (200 g).

-

Isolation: A yellow solid will precipitate.[1] Filter via vacuum filtration.[2] Wash with cold water (

mL) and cold ethanol ( -

Yield: Dry in a vacuum oven at 40°C. Expected yield: ~85% (Yellow crystalline solid).

Step 2: Global Reduction (Lithium Aluminum Hydride Method)

Caution: LiAlH4 is pyrophoric. Use strictly anhydrous conditions.

-

Setup: Flame-dry a 1L 3-neck flask under nitrogen flow. Add anhydrous THF (200 mL).

-

Charge Reductant: Carefully add

pellets (11.4 g, 300 mmol) at 0°C. -

Addition: Dissolve the 3-nitro-

-nitrostyrene (9.7 g, 50 mmol) in anhydrous THF (100 mL) and add dropwise to the -

Reflux: Once addition is complete, warm to room temperature, then reflux for 12 hours.

-

Quench (Fieser Method): Cool to 0°C. Carefully add: 11.4 mL water, 11.4 mL 15% NaOH, then 34 mL water. Stir for 1 hour until a white granular precipitate forms.

-

Filtration: Filter through a pad of Celite. Rinse the pad with THF.

-

Concentration: Evaporate the filtrate to obtain the crude free base (viscous dark oil).

Step 3: Salt Formation

-

Dissolution: Dissolve the crude oil in Ethanol (50 mL).

-

Acidification: Cool to 0°C. Add 4M HCl in Dioxane (30 mL) dropwise. A precipitate should form immediately.

-

Crystallization: Add Diethyl Ether (100 mL) to drive precipitation. Stir for 30 minutes.

-

Filtration: Collect the off-white solid by filtration.

-

Drying: Dry under high vacuum over

.

Part 6: Quality Control & Safety

Quality Control Parameters

-

HPLC Purity: >98% (C18 Column, Water/MeCN gradient with 0.1% TFA).

-

Chloride Content: Titration with

should confirm 2 equivalents of Cl. -

Water Content: <1.0% (Karl Fischer). The salt is hygroscopic; store in a desiccator.

Safety & Handling (EHS)

-

Toxicity: Aromatic amines are potential carcinogens and skin sensitizers. Handle in a fume hood.

-

Incompatibility: Avoid strong oxidizing agents.

-

Storage: Store at +2°C to +8°C under inert gas (Argon).

References

-

PubChem. 3-(2-Aminoethyl)aniline dihydrochloride (Compound Summary). National Library of Medicine. Link

-

Organic Syntheses. Preparation of m-Nitrobenzaldehyde (Precursor). Org.[4] Synth. 1953, 33, 53. Link

-

Santa Cruz Biotechnology. 3-(2-Aminoethyl)aniline 2HCl Product Data.Link

-

Sigma-Aldrich. 3-Nitrophenethylamine hydrochloride (Alternative Precursor).Link

-

BenchChem. Industrial Synthesis of 3-Nitrobenzaldehyde and Derivatives.Link

Sources

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline Dihydrochloride: A Versatile Building Block in Modern Drug Discovery

An authoritative guide for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive overview of 3-(2-Aminoethyl)aniline dihydrochloride, a key molecular scaffold with significant potential in the synthesis of novel therapeutics.

This guide delves into the essential chemical and physical properties, a detailed synthesis protocol, and the critical role of the aminoethylaniline scaffold in contemporary drug design. By synthesizing technical data with practical insights, this document serves as an essential resource for leveraging this compound in research and development endeavors.

Chemical Identity and Physicochemical Properties

3-(2-Aminoethyl)aniline dihydrochloride is an aromatic amine that serves as a valuable building block in organic synthesis. Its structure features a phenyl ring substituted with an amino group and an aminoethyl group, providing two key points for chemical modification. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it convenient for a variety of synthetic applications.

Molecular Formula: C₈H₁₄Cl₂N₂[1]

IUPAC Name: 3-(2-aminoethyl)aniline;dihydrochloride[1]

CAS Number: 879666-37-2[1]

The key physicochemical properties of the free base, 3-(2-aminoethyl)aniline, and its dihydrochloride salt are summarized in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and formulation development.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source(s) |

| Molecular Weight | 136.19 g/mol | 209.12 g/mol | [],[3] |

| Appearance | Solid | Off-white to gray powder | [] |

| Boiling Point | 278.935 °C at 760 mmHg | 245.0 °C | [],[4] |

| Density | 1.062 g/cm³ | 1.2215 g/cm³ | [],[4] |

| Water Solubility | - | Highly soluble | [4] |

| pKa (Aniline NH₂) | ~4.6 | - | [5] |

| XLogP3 | 0.4 | - | [6] |

Synthesis and Purification: A Validated Protocol

The synthesis of 3-(2-aminoethyl)aniline typically involves the reduction of a corresponding nitro precursor. The resulting free base can then be converted to the dihydrochloride salt for improved handling and stability. Below is a detailed, self-validating protocol that outlines a common synthetic route.

Experimental Protocol: Synthesis of 3-(2-Aminoethyl)aniline and its Dihydrochloride Salt

Part A: Reduction of 1-(2-aminoethyl)-3-nitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-aminoethyl)-3-nitrobenzene in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a palladium on carbon catalyst (5-10% w/w) to the solution.

-

Hydrogenation: The flask is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and the reaction mixture is stirred vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude 3-(2-aminoethyl)aniline.

Part B: Formation of the Dihydrochloride Salt

-

Dissolution: Dissolve the crude 3-(2-aminoethyl)aniline in a minimal amount of a suitable organic solvent, such as diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

Precipitation: The dihydrochloride salt will precipitate out of the solution as a solid.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to yield 3-(2-aminoethyl)aniline dihydrochloride. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.

Caption: Synthetic workflow for 3-(2-Aminoethyl)aniline dihydrochloride.

Analytical Characterization

The identity and purity of 3-(2-Aminoethyl)aniline dihydrochloride are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with their splitting patterns and chemical shifts indicative of the 1,3-disubstitution pattern. The ethyl chain protons will appear as two triplets. The amino protons will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the two carbons of the ethyl side chain, confirming the overall carbon framework of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(2-Aminoethyl)aniline dihydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching: Primary amines typically show two bands in the region of 3400-3250 cm⁻¹.[]

-

Aromatic C-H stretching: Signals will be observed above 3000 cm⁻¹.

-

N-H bending: A band in the region of 1650-1580 cm⁻¹ is characteristic of primary amines.[]

-

C-N stretching (aromatic): A strong band is expected between 1335-1250 cm⁻¹.[]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For 3-(2-aminoethyl)aniline, the expected molecular ion peak ([M+H]⁺) would be at m/z 137.1073.[7]

Applications in Drug Development and Research

The 3-(2-aminoethyl)aniline scaffold is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to serve as a versatile template for the synthesis of a wide range of biologically active molecules. The presence of two reactive amino groups allows for the introduction of diverse substituents, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.[8][9]

The aniline moiety itself is a common feature in many approved drugs, though its potential for metabolic oxidation is a consideration in drug design.[10] The aminoethyl side chain can act as a flexible linker to connect to other pharmacophores or to interact with specific binding pockets in biological targets.

Derivatives of anilines have been investigated for a wide range of therapeutic applications, including their use as:

-

Anti-proliferative agents: Certain aniline derivatives have shown promise in cancer therapy.[11][12]

-

Kinase inhibitors: The quinazoline scaffold, often functionalized with anilines, is a well-established core for kinase inhibitors.

-

Neuroleptic drugs: Aniline derivatives are key intermediates in the synthesis of drugs targeting the central nervous system.

Handling, Storage, and Safety

As with all aniline derivatives, 3-(2-Aminoethyl)aniline dihydrochloride should be handled with appropriate safety precautions. It is classified as harmful if swallowed and may cause skin and eye irritation.[1]

Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents.

Conclusion

3-(2-Aminoethyl)aniline dihydrochloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique structural features, combined with its commercial availability, make it an attractive starting material for drug discovery programs. This guide provides the foundational knowledge necessary for researchers and scientists to effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

-

PubChem. 3-(2-Aminoethyl)aniline. National Center for Biotechnology Information. [Link]

-

European Patent Office. Aniline derivatives. EP 0790986 B1. [Link]

- Google Patents. 3-(2-Aminoethyl)indole and -indoline derivatives, processes for their preparation and pharmaceutical compositions containing them. EP0233413A2.

- Dandapani, S., & Marcaurelle, L. A. (2010). Privileged Scaffolds for Library Design and Drug Discovery. In Current Protocols in Chemical Biology (Vol. 2, No. 1, pp. 1-22). John Wiley & Sons, Inc.

-

PubChem. 3-(2-Aminoethyl)phenol hydrochloride. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

-

NIST. 3-(2-Aminoethyl)indole hydrochloride. [Link]

- Google Patents. A kind of preparation method of three (2- amino-ethyl) amine. CN109516919A.

-

Cresset. Aniline replacement in drug-like compounds. [Link]

-

BioSolveIT. Scaffold-Based Drug Design: Replacing an Unwanted Molecular Motif. [Link]

-

Organic Syntheses. p-AMINOTETRAPHENYLMETHANE. [Link]

- Yildiz, Y., & Cinar, M. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 2637-2642.

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.

-

MDPI. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 3. 3-(2-Aminoethyl)aniline 2HCl | CAS 879666-37-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-(2-Aminoethyl)aniline | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(2-Aminoethyl)indole hydrochloride [webbook.nist.gov]

- 7. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cresset-group.com [cresset-group.com]

- 9. news.umich.edu [news.umich.edu]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. WO1996015118A1 - Aniline derivatives - Google Patents [patents.google.com]

- 12. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines [mdpi.com]

3-(2-Aminoethyl)aniline Dihydrochloride: A Bifunctional Scaffold for Next-Gen Therapeutics and Optoelectronics

Executive Summary

3-(2-Aminoethyl)aniline dihydrochloride (CAS: 879666-37-2), also known as m-aminophenethylamine, represents a high-value bifunctional building block in modern chemical research. Its utility stems from the distinct chemical environments of its two amine groups: a highly nucleophilic aliphatic amine and a less reactive, resonance-stabilized aromatic amine (aniline).

This structural asymmetry allows for precise, orthogonal functionalization, making it a critical scaffold in Medicinal Chemistry (particularly for kinase inhibitors targeting PDK1 and c-Src) and Material Science (as a spacer cation in 2D layered perovskites for white-light LEDs). This guide provides a technical deep-dive into its properties, synthetic utility, and experimental protocols.[1]

Part 1: Chemical Architecture & Properties

Structural Analysis

The compound consists of a benzene ring substituted at the meta position with an ethylamine chain. The dihydrochloride salt form ensures stability and water solubility, which is crucial for aqueous-phase synthesis and biological assays.

| Property | Data |

| IUPAC Name | 3-(2-Aminoethyl)aniline dihydrochloride |

| CAS Number | 879666-37-2 (2HCl salt); 76935-75-6 (Free base) |

| Formula | |

| Molecular Weight | 209.12 g/mol |

| Appearance | Off-white to beige crystalline solid |

| Solubility | Highly soluble in water, DMSO, Methanol |

The Mechanistic Core: Differential Reactivity

The synthetic power of this molecule lies in the

-

Aliphatic Amine (

): High electron density, -

Aromatic Amine (

): The lone pair is delocalized into the

Implication: Researchers can selectively protect or functionalize the aliphatic amine in the presence of the free aniline by controlling pH and stoichiometry, without requiring complex blocking group strategies.

Part 2: Medicinal Chemistry Applications[2][3][4][5]

Kinase Inhibitor Design

In kinase inhibitor discovery, the 3-(2-aminoethyl)aniline motif serves as a "hinge-binder" or a "solvent-front" extender. The aniline nitrogen often forms hydrogen bonds with the kinase hinge region, while the ethylamine chain extends into the ribose binding pocket or solvent channel, improving solubility and pharmacokinetic properties.

-

PDK1 Inhibitors: Used to synthesize 3-anilino-quinolin-2(1H)-ones.[2] The aniline moiety binds to the kinase active site, while the ethylamine chain can be derivatized to tune selectivity.

-

c-Src & BCR-ABL Inhibitors: Analogous to the structure of Imatinib, the meta-substituted aniline provides the correct geometry to span the ATP-binding pocket.

Workflow: Selective Functionalization

The following diagram illustrates the standard workflow for exploiting the bifunctional nature of the scaffold to create complex drug candidates.

Figure 1: Synthetic pathway for orthogonal functionalization, leveraging the nucleophilic hierarchy of the two amine groups.

Part 3: Material Science – 2D Perovskite Engineering

Broadband Emission in Layered Perovskites

In the field of optoelectronics, 3-(2-Aminoethyl)aniline is used as a bulky organic cation to slice 3D lead-halide frameworks into 2D layers (Ruddlesden-Popper phase).

-

Mechanism: The ammonium heads anchor to the inorganic

sheets. The aromatic ring introduces steric bulk and -

Outcome: This structural distortion facilitates the formation of Self-Trapped Excitons (STEs) . Unlike the narrow emission of bulk perovskites, STEs emit a broad spectrum of light, enabling single-material white light LEDs.

Figure 2: Logic flow for the synthesis and functional mechanism of 2D white-light emitting perovskites.

Part 4: Experimental Protocols

Protocol A: Selective N-Boc Protection of the Aliphatic Amine

This protocol yields the mono-protected intermediate, leaving the aniline free for subsequent coupling.

-

Preparation: Dissolve 3-(2-Aminoethyl)aniline dihydrochloride (1.0 eq) in a mixture of Water/Dioxane (1:1 v/v).

-

Neutralization: Add

(2.5 eq) at 0°C to neutralize the hydrochloride salts. -

Reaction: Slowly add Di-tert-butyl dicarbonate (

, 1.0 eq) dissolved in dioxane dropwise over 30 minutes.-

Expert Insight: Keeping the temperature at 0°C and limiting

to exactly 1 equivalent prevents reaction with the less nucleophilic aniline.

-

-

Workup: Stir at room temperature for 4 hours. Dilute with ethyl acetate, wash with water and brine. Dry over

. -

Validation:

should show a singlet ~1.4 ppm (Boc group) and a broad singlet ~3.5-4.0 ppm (

Protocol B: Synthesis of Perovskite Crystals

Standard acid-precipitation method for optical materials.

-

Precursor Dissolution: Dissolve

(1 mmol) in 48% aqueous HBr (2 mL) by heating to 90°C. -

Ligand Addition: Add 3-(2-Aminoethyl)aniline dihydrochloride (2 mmol) directly to the hot solution. The solution should remain clear.

-

Crystallization: Slowly cool the solution to room temperature at a rate of 5°C/hour.

-

Expert Insight: Slow cooling is critical. Rapid cooling yields polycrystals with high defect densities that quench the broadband emission.

-

-

Isolation: Filter the resulting plate-like crystals and wash with acetone (to remove excess organic salt) and dry under vacuum.

Part 5: Safety & Toxicology

While 3-(2-Aminoethyl)aniline dihydrochloride is a valuable tool, it poses specific hazards that must be managed.

-

GHS Classification:

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage: Category 2A (Causes serious eye irritation).

-

-

Handling: Always handle in a fume hood. The free base form (if generated) acts as a weak sensitizer and can oxidize in air; store under inert gas (Argon/Nitrogen).

-

Storage: Hygroscopic. Store in a desiccator at room temperature.

References

-

BenchChem. (2025).[3] An In-Depth Technical Guide on the Potential Therapeutic Applications of 3-[(E)-2-Phenylethenyl]aniline Derivatives.Link (Generalized reference for aniline derivative applications).

-

Jing, C.-Q., et al. (2022). Structural Descriptors to Correlate Pb Ion Displacement and Broadband Emission in 2D Halide Perovskites. Journal of the American Chemical Society. Link

-

Abbott, B., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry.[2][4][3][5][6] Link

-

Plé, P. A., et al. (2004).[4] Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src.[4] Journal of Medicinal Chemistry.[4] Link

-

Perron, V., et al. (2009).[1] A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines.[1] Synthesis.[1][2][4][3][5][6][7][8] Link

Sources

- 1. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]

- 2. Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 8. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]

Technical Guide: Discovery & Development of Novel 3-(2-Aminoethyl)aniline Derivatives

Executive Summary

This technical guide provides a comprehensive framework for the investigation, synthesis, and biological characterization of 3-(2-aminoethyl)aniline (also known as m-tyramine or 2-(3-aminophenyl)ethanamine) derivatives. Unlike its para-substituted counterparts, the meta-substitution pattern of this scaffold offers unique steric vectors and electronic properties, making it a "privileged structure" in medicinal chemistry. It serves as a critical junction in the design of kinase inhibitors (targeting the hinge region), GPCR ligands, and peptidomimetics.

Part 1: Chemical Rationale & Scaffold Analysis

Structural Geometry & Vector Analysis

The 3-(2-aminoethyl)aniline scaffold is defined by a 1,3-disubstitution pattern on the benzene ring. This geometry is distinct from the linear 1,4- (para) pattern found in many biogenic amines (e.g., tyramine).

-

Steric Vector: The meta substitution creates a "bent" conformation with an approximate 120° angle between substituents. In kinase inhibitor design, this allows the aniline moiety to bind to the ATP-binding hinge region while directing the ethylamine tail into the solvent-exposed front or the ribose pocket, often bypassing steric clashes that limit para-substituted analogs.

-

Electronic Decoupling: The methylene spacer (

) electronically insulates the aliphatic amine from the aromatic ring, preventing resonance effects from the aniline nitrogen from influencing the basicity of the distal amine.

The pKa Divergence (The "Chemist’s Handle")

The most critical feature for synthetic manipulation is the drastic difference in basicity and nucleophilicity between the two nitrogen atoms.

| Feature | Aniline Nitrogen ( | Aliphatic Nitrogen ( |

| Hybridization | ||

| Approximate pKa | ~4.6 | ~10.6 |

| Nucleophilicity | Low (requires catalysis or strong electrophiles) | High (reacts readily with acyl chlorides/alkyl halides) |

| Reactivity Profile | Buchwald-Hartwig coupling, Diazotization | Amide coupling, Reductive amination |

Expert Insight: This

Part 2: Synthetic Strategies & Protocols

Core Synthesis: Nitrile Reduction Route

The most robust industrial route to the core scaffold involves the reduction of 3-aminophenylacetonitrile. This avoids the over-reduction often seen with nitro-styrene precursors.

Protocol: Catalytic Hydrogenation of 3-Aminophenylacetonitrile

-

Reagents: 3-Aminophenylacetonitrile, Raney Nickel (or Pd/C), Methanolic Ammonia, Hydrogen gas (

). -

Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere.

-

Preparation: Dissolve 3-aminophenylacetonitrile (10.0 mmol) in Methanolic Ammonia (7 N, 20 mL). The ammonia suppresses the formation of secondary amines (dimerization).

-

Catalyst Addition: Carefully add Raney Nickel (~10 wt% loading) as a slurry in water/methanol.

-

Hydrogenation: Pressurize the vessel to 40–50 psi

and stir vigorously at room temperature for 12–16 hours. -

Monitoring: Monitor by TLC (eluent: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (

) should disappear, replaced by the polar amine streak ( -

Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Concentrate the filtrate in vacuo to yield the crude diamine as a viscous oil.

-

Purification: If necessary, purify via Kugelrohr distillation or convert to the dihydrochloride salt (add 4M HCl in dioxane) for crystallization.

Visualization: Synthetic Workflow

Caption: Catalytic hydrogenation workflow emphasizing ammonia suppression of dimerization.

Part 3: Medicinal Chemistry & Orthogonal Functionalization

Selective Protection Strategy

To develop derivatives, you must control which nitrogen reacts. The "Expertise" here lies in using pH to mask the aliphatic amine.

Protocol: Selective Boc-Protection of Aliphatic Amine

-

Concept: At pH ~4.5, the aliphatic amine (

10.6) is fully protonated ( -

Refined Method (Kinetic Control): To protect the aliphatic amine selectively, perform the reaction at

in DCM with 0.9 equivalents of

Protocol Steps:

-

Dissolve 3-(2-aminoethyl)aniline (1 eq) in dry DCM at

. -

Add a solution of

(0.95 eq) in DCM dropwise over 1 hour. -

Allow to warm to RT. The aliphatic amine reacts exclusively.

-

Wash with saturated

. The product is N-(3-aminophenethyl)carbamate . The aniline is now free for Buchwald couplings or amide synthesis.

SAR Logic & Library Generation

Once the aliphatic amine is protected (or derivatized), the aniline is modified to tune potency.

-

R1 (Aniline Modification): Target Hinge Binding.

-

R2 (Ethylamine Modification): Target Solubility/Selectivity.

-

Reductive Amination: Introduce solubilizing groups (morpholine, piperazine).

-

Sulfonamides: Metabolic stability.[4]

-

Visualization: SAR Decision Tree

Caption: Structural modification logic separating Hinge Binding (Aniline) from ADME tuning (Aliphatic).

Part 4: Biological Characterization

Kinase Inhibition Assay (ATP Competition)

To validate the derivatives as kinase inhibitors (e.g., targeting Src, CDK, or PKA), use a FRET-based assay or Radiometric assay (

Protocol:

-

Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM DTT, 0.01% Triton X-100. -

Reaction: Incubate Kinase (5 nM), Peptide Substrate (2

), and Test Compound (varying concentrations) for 15 mins. -

Initiation: Add ATP (at

concentration for the specific kinase) to start the reaction. -

Detection: Stop reaction after 60 mins. Measure phosphorylation via fluorescence ratio (if using FRET tracers like LanthaScreen) or scintillation counting.

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response equation to determine

.

ADME Profiling: Metabolic Stability

The ethylamine side chain is susceptible to Monoamine Oxidase (MAO) degradation.

-

Assay: Incubate compound (1

) with Human Liver Microsomes (HLM) + NADPH. -

Readout: LC-MS/MS analysis of parent compound depletion over 60 minutes.

-

Optimization: If

is low, introduce gem-dimethyl groups on the ethyl chain (steric block) or cap the amine as a sulfonamide.

References

-

PubChem. 3-(2-Aminoethyl)aniline Compound Summary. National Library of Medicine. [Link]

-

Perron, V., et al. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis (via Organic-Chemistry.org). [Link]

Sources

3-(2-Aminoethyl)aniline dihydrochloride commercial suppliers and availability

An In-Depth Technical Guide to 3-(2-Aminoethyl)aniline Dihydrochloride: A Versatile Bifunctional Reagent for Research and Development

Abstract

3-(2-Aminoethyl)aniline dihydrochloride is a bifunctional organic compound of increasing interest to the scientific community, particularly in the fields of medicinal chemistry, chemical synthesis, and materials science. Characterized by the presence of both a primary aliphatic amine on an ethyl side chain and a primary aromatic amine on a benzene ring, this molecule offers differential reactivity that makes it a valuable building block and linker. The dihydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-(2-Aminoethyl)aniline dihydrochloride, covering its physicochemical properties, commercial availability, safety and handling protocols, and core applications. Furthermore, it presents detailed experimental methodologies, including a proposed synthetic route and a protocol for selective derivatization, to empower researchers in leveraging this versatile compound for their discovery and development pipelines.

Compound Profile and Physicochemical Properties

3-(2-Aminoethyl)aniline dihydrochloride is distinguished by its unique molecular architecture. The aliphatic amine (pKa of the conjugate acid is ~10-11) is significantly more basic and nucleophilic than the aromatic amine (pKa of the conjugate acid is ~4-5). This electronic difference is the cornerstone of its utility, allowing for selective chemical modifications under controlled conditions. The dihydrochloride salt form ensures that both amine groups are protonated, rendering the compound as a stable, often crystalline solid with improved solubility in polar solvents compared to its free base form.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 3-(2-aminoethyl)aniline;dihydrochloride | [1] |

| CAS Number | 879666-37-2 | [1][2] |

| Molecular Formula | C₈H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 209.11 g/mol | [1][2] |

| Canonical SMILES | Cl.Cl.NCCC1=CC=CC(N)=C1 | [1] |

| InChI Key | ZSFFNAUDAUPWJG-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD09991570 | [1] |

| Appearance | Solid | [] |

| Typical Purity | ≥95% | [1] |

Commercial Availability and Procurement

Sourcing high-quality reagents is critical for reproducible research. 3-(2-Aminoethyl)aniline dihydrochloride is available from several specialized chemical suppliers. When procuring this compound, it is imperative for researchers to verify the CAS number (879666-37-2) to ensure the correct meta isomer is being purchased, as the ortho (CAS: 48108-93-6) and para isomers are different chemical entities with distinct applications.[4][5]

Table 2: Commercial Supplier Overview

| Supplier | Product Code | Typical Purity | Availability Notes |

| Fluorochem | F036753 | 95% | Available in gram quantities with defined shipping times from various stock locations.[1] |

| Santa Cruz Biotechnology | CAS 879666-37-2 | - | Listed for research use only; inquiry needed for pack sizes and pricing.[2] |

| BOC Sciences | 76935-75-6 (Free Base) | 97+% | Lists the free base form; pricing and quantity require inquiry.[] |

| Sigma-Aldrich | ADVH9A986605 | - | Regional availability may be limited; check local listings. |

Health, Safety, and Handling

Proper handling of 3-(2-Aminoethyl)aniline dihydrochloride is essential to ensure laboratory safety. The compound is classified as harmful and an irritant. Adherence to the guidelines outlined in the Safety Data Sheet (SDS) is mandatory.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.[1][6]H315: Causes skin irritation.[1][6]H319: Causes serious eye irritation.[1][6]H335: May cause respiratory irritation.[1][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: Under normal use with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a NIOSH/MSHA-approved respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][7]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed. The compound may darken in color during storage, which may or may not indicate degradation.

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[7]

Core Applications in Research and Development

The utility of 3-(2-Aminoethyl)aniline stems from its bifunctional nature, providing two reactive sites with orthogonal properties.

A Bifunctional Linker in Medicinal Chemistry

The differential reactivity of the aliphatic and aromatic amines allows for stepwise, selective functionalization. The more nucleophilic aliphatic amine can readily undergo acylation, alkylation, or sulfonylation, while the less reactive aromatic amine remains available for subsequent transformations such as diazotization, amide bond formation with activated carboxylic acids, or transition metal-catalyzed cross-coupling reactions. This makes it an ideal scaffold or linker for constructing more complex molecules, such as PROTACs, molecular glues, and linkers for Antibody-Drug Conjugates (ADCs).[1] Aniline derivatives are foundational in drug discovery, with many approved drugs containing this motif.[8][9]

Caption: Differential reactivity of the amine groups in 3-(2-Aminoethyl)aniline.

Building Block in Organic and Polymer Synthesis

As a versatile building block, this compound can be used to introduce a protected or masked aniline functionality into a target molecule via its aliphatic tail. The related para-isomer, 4-(2-Aminoethyl)aniline, has been utilized in the preparation of molecularly imprinted polymers for selective binding applications, suggesting a similar potential for the meta-isomer in materials science.[4]

Experimental Protocols and Methodologies

To facilitate the use of this reagent, this section provides a proposed synthetic pathway and a representative experimental protocol for selective functionalization.

Proposed Synthetic Route

Caption: Proposed workflow for the synthesis of 3-(2-Aminoethyl)aniline dihydrochloride.

Methodology:

-

Reduction: 3-Nitrophenethylamine is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is subjected to a hydrogen atmosphere until the reaction is complete as monitored by TLC or LC-MS. Alternatively, a chemical reductant like tin(II) chloride in hydrochloric acid can be used.

-

Work-up: The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude free base, 3-(2-Aminoethyl)aniline.

-

Salt Formation: The crude free base is dissolved in a minimal amount of methanol or another polar solvent. Two equivalents of a solution of hydrochloric acid in a non-polar solvent (e.g., diethyl ether) are added dropwise with stirring.

-

Isolation: The resulting precipitate, 3-(2-Aminoethyl)aniline dihydrochloride, is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Protocol for Selective N-Acylation of the Aliphatic Amine

This protocol describes a self-validating system for selectively acylating the aliphatic amine, leveraging its higher nucleophilicity. The success of the reaction can be easily verified by ¹H NMR spectroscopy and mass spectrometry.

Objective: To synthesize N-acetyl-3-(2-aminoethyl)aniline.

Materials:

-

3-(2-Aminoethyl)aniline dihydrochloride

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetyl chloride or Acetic anhydride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(2-Aminoethyl)aniline dihydrochloride (1.0 eq) in anhydrous DCM.

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the dihydrochloride and liberate the free amines. Stir for 15-20 minutes. A clear solution may or may not form.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.0 eq) or acetic anhydride (1.0 eq) dropwise. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of a new, less polar product.

-

Aqueous Work-up: Quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Analysis: The crude product can be purified further by column chromatography if necessary. Confirm the structure of the mono-acylated product by ¹H NMR (disappearance of one NH₂ signal and appearance of an amide NH signal and a methyl singlet) and mass spectrometry.

Conclusion

3-(2-Aminoethyl)aniline dihydrochloride is a highly valuable and versatile reagent for chemical and pharmaceutical research. Its distinct bifunctional nature, coupled with the enhanced stability and solubility of its dihydrochloride salt, provides a robust platform for the synthesis of complex molecular architectures. By understanding its properties, commercial landscape, handling requirements, and chemical reactivity, researchers can effectively integrate this compound into their workflows to accelerate the discovery and development of novel chemical entities, from small-molecule drugs to advanced materials.

References

-

3-(2-Aminoethyl)aniline PubChem Compound Summary. National Center for Biotechnology Information. [Link]

- A kind of preparation method of three (2- amino-ethyl) amine.

-

Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-(2-Aminoethyl)aniline 2HCl | CAS 879666-37-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. Buy 4-(2-Aminoethyl)aniline hydrochloride (EVT-8949576) | 102606-30-4 [evitachem.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 3-(2-Aminoethyl)aniline | C8H12N2 | CID 20134827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Accelerated Synthesis of Aniline Derivatives via Microwave Irradiation

Application Note: AN-MW-2026-04 [1]

Executive Summary & Theoretical Foundation

Aniline derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as the structural backbone for sulfonamides, local anesthetics, and heterocyclic bioactive agents.[1] Traditional thermal synthesis of these moieties often suffers from prolonged reaction times, harsh solvent requirements, and difficult workups due to oxidation byproducts.[1]

Microwave-Assisted Organic Synthesis (MAOS) offers a distinct kinetic advantage for aniline chemistry.[1] Unlike conventional heating, which relies on conduction and convection, microwave irradiation utilizes dielectric heating .[1] Aniline derivatives, possessing polar N-H bonds and often polar substituents, interact efficiently with the oscillating electric field (2.45 GHz), leading to rapid molecular rotation and internal heat generation.[1]

Mechanism of Action

The efficiency of MAOS in aniline synthesis relies on two primary mechanisms:

-

Dipolar Polarization: The permanent dipole of the aniline nitrogen aligns with the electric field, generating heat through molecular friction.

-

Ionic Conduction: In protocols involving ionic reagents (e.g., ammonium formate, potassium carbonate), dissolved ions oscillate in the field, dramatically increasing the heating rate (

).[1]

Figure 1: Mechanism of dielectric heating facilitating accelerated reaction kinetics.[1]

Equipment & Critical Parameters

To ensure reproducibility and safety, the following hardware specifications are recommended.

Hardware Setup

-

Reactor Type: Single-mode cavity (for <50 mL scale) or Multimode (for batch scale-up).

-

Vessel: Borosilicate glass with PEEK/Teflon septa.[1] Crucial: Use high-pressure vessels (rated >20 bar) for nitro-reduction protocols due to gas evolution (

, -

Temperature Monitoring: Fiber-optic probe (internal) is preferred over IR sensors.[1] IR sensors measure surface temperature, which may lag behind the bulk temperature of polar aniline solutions, leading to thermal runaway.[1]

Parameter Optimization Table

| Parameter | Conventional Heating | Microwave Heating | Rationale |

| Ramp Time | Slow (10-30 min) | Fast (1-2 min) | Minimizes decomposition of unstable intermediates.[1] |

| Hold Time | Hours (2-12 h) | Minutes (2-20 min) | Superheating effect allows exceeding boiling points.[1] |

| Stirring | Low/Medium | High (600+ RPM) | Essential to prevent "hotspots" in heterogeneous mixtures (e.g., Pd/C).[1] |

| Pressure | Atmospheric | Elevated (10-20 bar) | Allows solvents (EtOH, H2O) to be heated 50-80°C above boiling point.[1] |

Protocol A: Rapid Reduction of Nitroarenes

Objective: Synthesis of Aniline from Nitrobenzene derivatives via Transfer Hydrogenation.[1]

Context: Traditional reduction (Fe/HCl or H2/Pd) is messy or requires high-pressure gas cylinders.[1] This protocol uses Ammonium Formate as a solid hydrogen source, which decomposes to release

Materials

-

Substrate: Nitroarene (1.0 mmol)

-

Reductant: Ammonium Formate (5.0 mmol)[1]

-

Catalyst: 10% Pd/C (10 mg) or Zn dust (for acid-sensitive substrates)[1]

-

Solvent: Methanol or Ethanol (3 mL)

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave vial, add the nitroarene, ammonium formate, and Pd/C.

-

Solvation: Add 3 mL of Methanol. Add a magnetic stir bar.[1][2]

-

Sealing: Crimp the cap tightly. Safety Note: This reaction generates pressure.[1] Ensure the vessel limit is not exceeded.

-

Irradiation:

-

Mode: Dynamic (Power controlled by Temperature)[1]

-

Temp: 100°C

-

Hold Time: 2–5 minutes

-

Pressure Limit: Set to 250 psi (17 bar) safety cutoff.

-

-

Workup: Cool to <50°C using compressed air. Filter the mixture through a Celite pad to remove Pd/C. Wash with EtOAc.

-

Purification: Evaporate solvent. The residue is often pure aniline. If necessary, recrystallize.[1]

Validation:

-

TLC: Disappearance of nitro spot (usually lower Rf) and appearance of fluorescent amine spot.[1]

Protocol B: Solvent-Free N-Acylation

Objective: Synthesis of Acetanilide derivatives (e.g., Paracetamol analogs).[1] Context: N-acylation is a standard protection or derivatization step.[1] MW allows this to proceed solvent-free , adhering to Green Chemistry Principle #5.[1]

Materials

-

Substrate: Aniline derivative (5.0 mmol)

-

Reagent: Acetic Anhydride or Glacial Acetic Acid (5.5 mmol)

-

Catalyst: None (Self-catalyzed) or Zn dust (10 mg)[1]

Step-by-Step Methodology

-

Mixing: Mix the aniline and acetic anhydride in an open vessel or a loosely capped vessel (to allow pressure release if not using a dedicated reactor). Note: The reaction is exothermic; mixing may generate initial heat.[1]

-

Irradiation:

-

Temp: 120°C

-

Time: 1–3 minutes

-

Power: Max 50W (Low power is sufficient due to high polarity).

-

-

Quenching: Pour the hot reaction mixture directly into 20 mL of ice-cold water.

-

Isolation: The amide product will precipitate immediately.[1] Filter the solid.[4]

-

Drying: Dry in a vacuum oven.

Figure 2: Workflow for solvent-free N-acylation.

Protocol C: Aqueous Suzuki-Miyaura Coupling

Objective: Derivatization of Haloanilines (Synthesis of Biaryls).[1] Context: Coupling directly to haloanilines avoids protection/deprotection steps.[1] Using water/ethanol as a solvent leverages the "superheating" of water in sealed vessels.

Materials

-

Substrate: 4-Bromoaniline (1.0 mmol)[1]

-

Catalyst: Pd(OAc)2 (1 mol%) or Pd-EnCat[1]

-

Base:

(2.0 mmol)[1] -

Solvent: Water:Ethanol (1:1 v/v, 4 mL)

Step-by-Step Methodology

-

Assembly: Dissolve base in water/ethanol in the MW vial. Add haloaniline and boronic acid.[1]

-

Catalyst Addition: Add Pd catalyst last. Flush headspace with Argon/Nitrogen (optional but recommended for yield).[1]

-

Irradiation:

-

Temp: 120°C

-

Time: 10 minutes

-

Stirring: High (critical for biphasic mixture).

-

-

Extraction: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Analysis: Dry organic layer over

, concentrate, and analyze via HPLC/NMR.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Vessel Failure/Venting | Excessive gas evolution ( | Reduce scale or switch to "Open Vessel" mode with reflux condenser. |

| Low Yield (Reduction) | Catalyst poisoning | Ensure sulfur-free reagents.[1] Increase catalyst loading to 20 mg. |

| Thermal Runaway | Poor stirring / Hotspots | Increase stir rate.[1] Use "Power Cycling" or "Air Cooling" during reaction.[1] |

| Incomplete Coupling | Oxidation of Pd | Degas solvents thoroughly before irradiation.[1] |

References

-

Gowda, S., et al. (2002).[1] "Reductive cleavage of azo compounds catalyzed by commercial zinc dust using ammonium formate or formic acid."[1] Tetrahedron Letters, 43(7), 1329-1331.[1] Link[1]

-

Leadbeater, N. E., & Marco, M. (2003).[1][2] "Preparation of biaryls using ultra-low amounts of palladium catalyst in water."[1] Journal of Organic Chemistry, 68(14), 5660-5667.[1] Link[1]

-

Kappe, C. O. (2004).[1] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.[1] Link[1]

-

Sridharan, V., et al. (2006).[1][6] "Microwave-Assisted, Solvent-Free Bischler Indole Synthesis." Synlett, 2006(1), 91-95.[1][6] Link

-

Polshettiwar, V., & Varma, R. S. (2008).[1] "Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery."[1] Chemical Society Reviews, 37, 1546-1557.[1] Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cem.de [cem.de]

- 3. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

- 4. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]

Application Notes & Protocols: The Strategic Use of 3-(2-Aminoethyl)aniline in the Synthesis of Advanced Industrial Dyes

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 3-(2-Aminoethyl)aniline, a bifunctional aromatic amine, in the production of industrial dyes. We delve into the core chemical principles that govern its reactivity, focusing on the selective diazotization of its aromatic amino group. Detailed, field-tested protocols for the synthesis of monoazo dyes are presented, emphasizing the causality behind critical experimental parameters. This document is intended for researchers and process chemists engaged in the development of novel colorants, offering both foundational knowledge and practical, step-by-step methodologies.

Introduction: 3-(2-Aminoethyl)aniline as a Versatile Dye Precursor

3-(2-Aminoethyl)aniline, also known as 3-aminophenethylamine, is an organic compound of significant interest in modern dye chemistry. Its unique structure, featuring both a primary aromatic amine and a primary aliphatic amine, sets it apart from traditional precursors like aniline or its simple derivatives.[1] This bifunctionality is not a complication but rather a strategic advantage, allowing for a two-pronged approach to dye design.

The primary aromatic amine serves as the reactive site for diazotization, the foundational reaction for producing the vast class of azo dyes.[2][3] The ethylamine side chain, being non-reactive under standard diazotization conditions, remains available for subsequent modifications. This pendant amino group can be used to:

-

Improve solubility and substrate affinity.

-

Act as a reactive site for covalently bonding the dye to fabrics (reactive dyes).

-

Be functionalized to tune the final dye's physicochemical properties.

This guide will focus on the first and most critical step: the selective synthesis of azo dyes via the aromatic amine.

Caption: Chemical structure of 3-(2-Aminoethyl)aniline.

Core Principle: The Key to Selective Diazotization

The successful utilization of 3-(2-Aminoethyl)aniline hinges on understanding the profound difference in reactivity between its two amino groups when treated with nitrous acid (HNO₂).

-

Aromatic Primary Amines: The amino group attached directly to the benzene ring reacts with cold, acidic nitrous acid (typically generated in situ from NaNO₂ and HCl) to form a relatively stable benzenediazonium salt.[4] The stability of this intermediate, crucial for its synthetic utility, is conferred by the delocalization of the positive charge across the aromatic π-system.[5] This reaction must be maintained at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt.[4]

-

Aliphatic Primary Amines: The amino group on the ethyl side chain is, in principle, more basic and nucleophilic than its aromatic counterpart because its lone pair of electrons is not delocalized.[6][7] However, upon reaction with nitrous acid, it forms a highly unstable aliphatic diazonium salt. This intermediate decomposes instantaneously, even at low temperatures, to lose nitrogen gas (N₂) and form a carbocation, leading to a mixture of undesired products like alcohols and alkenes.[5]

This differential stability is the cornerstone of the entire synthetic strategy. By carefully controlling the reaction conditions, specifically maintaining a temperature of 0-5 °C, we can selectively convert the aromatic amine into its diazonium salt while the aliphatic amine remains protonated and effectively unreactive.

Application Protocol: Synthesis of a Monoazo Dye

This section provides a representative protocol for the synthesis of an orange-red azo dye by diazotizing 3-(2-Aminoethyl)aniline and coupling it with 2-naphthol, a standard coupling component.

Workflow Overview

The synthesis is a classic two-step process: the formation of the diazonium salt, followed immediately by the azo coupling reaction.[8]

Caption: General workflow for azo dye synthesis.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Aniline derivatives are toxic. Diazonium salts can be explosive if allowed to dry; always keep them in solution.

Part A: Diazotization of 3-(2-Aminoethyl)aniline

-

Preparation: In a 250 mL beaker, add 3-(2-Aminoethyl)aniline (1.36 g, 0.01 mol). To this, carefully add concentrated hydrochloric acid (5 mL) and 20 mL of distilled water. Stir until the amine fully dissolves, forming the hydrochloride salt.

-

Cooling: Place the beaker in an ice-salt bath and stir the solution until the temperature drops to between 0 °C and 5 °C.

-

Nitrite Solution: In a separate 50 mL beaker, dissolve sodium nitrite (NaNO₂) (0.70 g, ~0.0101 mol) in 10 mL of cold distilled water.

-

Diazotization Reaction: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Causality: A slow addition rate is critical to maintain the low temperature, preventing both the decomposition of the formed diazonium salt and the unwanted reaction of the aliphatic amine.[4] The reaction is exothermic. Ensure the temperature does not rise above 5 °C.

-

Completion: After the addition is complete, stir the mixture for an additional 10 minutes in the ice bath. The resulting clear solution contains the benzenediazonium salt and should be used immediately in the next step.

Part B: Azo Coupling with 2-Naphthol

-

Coupling Solution: In a 400 mL beaker, dissolve 2-naphthol (1.44 g, 0.01 mol) in 50 mL of a 10% sodium hydroxide (NaOH) solution. Causality: The alkaline medium is essential to deprotonate the 2-naphthol, forming the highly reactive naphthoxide ion, which is susceptible to electrophilic attack by the diazonium salt.[9]

-

Cooling: Cool the 2-naphthol solution in an ice bath to below 5 °C.

-

Coupling Reaction: While stirring vigorously, slowly add the freshly prepared, cold diazonium salt solution from Part A into the cold 2-naphthol solution.

-

Precipitation: An intensely colored orange-red precipitate of the azo dye should form immediately.

-

Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

-

Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold distilled water until the filtrate is neutral.

-

Drying: Dry the purified dye in an oven at 50-60 °C or in a vacuum desiccator.

Data Presentation and Characterization

The synthesized dye should be characterized to confirm its structure and purity. The properties can be compared to established dyes to evaluate its performance.

| Parameter | Expected Result/Method | Rationale |

| Physical Appearance | Orange-Red Crystalline Powder | The extended conjugation of the azo-naphthol system typically absorbs in the blue-green region, reflecting red-orange light. |

| Yield | 85-95% | Azo coupling reactions are generally high-yielding.[1] |

| Melting Point | >200 °C (with decomposition) | Azo dyes are often high-melting solids. |

| UV-Visible Spectroscopy | λmax ≈ 480-490 nm (in Ethanol) | This absorption maximum (λmax) corresponds to the π → π* transition within the chromophore and is characteristic of orange-red dyes. |

| FTIR Spectroscopy (cm⁻¹) | 3300-3400 (N-H stretch, free amine), 3200-3500 (O-H stretch, broad), ~1450 (N=N stretch, azo group), 1600-1475 (C=C aromatic stretch). | Confirms the presence of key functional groups: the unreacted aliphatic amine, the hydroxyl group from naphthol, and the defining azo linkage.[9] |

Conclusion and Future Directions

3-(2-Aminoethyl)aniline serves as an exemplary precursor for the synthesis of functional azo dyes. The stark difference in the stability of aromatic versus aliphatic diazonium salts provides a reliable method for selective reaction at the aromatic amino group. The protocol detailed herein is a robust, adaptable foundation for creating a variety of monoazo colorants.

The true potential of this precursor lies in the unexploited aliphatic amine. Future work should focus on leveraging this group for post-coupling modifications, such as reacting it with cyanuric chloride or other linking agents to create fiber-reactive dyes with superior wash fastness, a highly desirable trait in the textile industry.

References

-

Synthesis of New Azo Dye and Its Iron Complex Derived from 3-aminophenol. (2015). International Journal of ChemTech Research. [Link]

-

Quora. (2024). Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? [Link]

-

Aliphatic Amines vs. Aromatic Amines: What's the Difference?. (2024). Lambda Geeks. [Link]

-

The Synthesis of Azo Dyes. (n.d.). University of New Brunswick. [Link]

-

Bloom Tech. (2025). What Role Does Aniline Play In The Production Of Dyes?. [Link]

-

Aromatic and Aliphatic Amines. (n.d.). P. K. College, Contai. [Link]

-

Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. [Link]

- Google Patents. (1997).

-

Thieme. (2022). Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. Synlett. [Link]

-

World dye variety. (2012). Reactive Blue 49. [Link]

-

ExportersIndia. (n.d.). Red 49 Solvent Dyes. [Link]

-

XCWY. (n.d.). Solvent Red 49 - Rhodamine b dye. [Link]

-

Prime Scholars. (n.d.). Synthesis and Characteristics of Some Organic Dyes. [Link]

-

Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

-

Reddit. (2019). The note on synthesis of p-amino Azobenzene. Posted as per request. [Link]

-

PubChem - NIH. (n.d.). Solvent Red 49. [Link]

-

Precise Color. (n.d.). China Solvent Violet 49 / CAS 205057-15-4 factory and manufacturers. [Link]

- Google Patents. (1981). US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means.

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). [Link]

-

Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. differencebetween.com [differencebetween.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. difference.wiki [difference.wiki]

- 7. Diazotisation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Substituted Anilines

Abstract

The N-alkylation of substituted anilines is a cornerstone of modern organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group to the nitrogen atom of an aniline moiety can profoundly alter its physicochemical properties, biological activity, and synthetic utility. This guide provides an in-depth exploration of the primary methodologies for aniline N-alkylation, offering detailed experimental protocols and the causal reasoning behind procedural choices. We will delve into classical approaches such as direct alkylation with alkyl halides, reductive amination, and powerful transition-metal-catalyzed methods like the Buchwald-Hartwig amination. Additionally, modern techniques including microwave-assisted synthesis will be discussed. This document is intended for researchers, scientists, and professionals in drug development, providing a blend of theoretical understanding and practical, field-proven protocols.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active molecules and functional materials. In the pharmaceutical industry, the N-alkyl group can be a critical pharmacophore, influencing a compound's binding affinity to its target, its metabolic stability, and its pharmacokinetic profile. For instance, the blockbuster drug Cinacalcet, used to treat secondary hyperparathyroidism, features a complex N-alkylated aniline core.[1] The precise control over the N-alkylation process is therefore of paramount importance in medicinal chemistry and process development.

This guide will navigate through the most reliable and versatile methods for the N-alkylation of substituted anilines, providing not just the "how" but also the "why" behind each experimental step.

Core Reaction Mechanisms: A Foundation for Rational Synthesis

A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting, optimization, and adapting protocols to new substrates. The N-alkylation of anilines can proceed through several distinct mechanistic pathways.

Nucleophilic Aliphatic Substitution (SN2)

This is the most classical approach to N-alkylation, involving the reaction of an aniline with an alkyl halide.[2] The aniline acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

-

Causality: The reaction rate is dependent on the nucleophilicity of the aniline and the reactivity of the alkyl halide. Electron-donating groups on the aniline ring increase its nucleophilicity, accelerating the reaction. Conversely, electron-withdrawing groups decrease nucleophilicity, making the reaction more challenging. The choice of base is critical to neutralize the hydrogen halide byproduct and prevent the protonation of the aniline, which would render it non-nucleophilic. A significant drawback of this method is the potential for over-alkylation to form tertiary amines and even quaternary ammonium salts, as the N-alkylated product is often more nucleophilic than the starting aniline.

Caption: The SN2 mechanism for N-alkylation of anilines.

Reductive Amination